

# Avasopasem Manganese vs. Imisopasem Manganese: A Comparative Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Imisopasem manganese*

Cat. No.: *B10826914*

[Get Quote](#)

## An In-depth Analysis of Two Superoxide Dismutase Mimetics in Clinical Development

For researchers and drug development professionals navigating the landscape of novel cancer supportive care agents, understanding the nuances between structurally similar compounds is critical. Avasopasem manganese (GC4419) and its stereoisomer, **imisopasem manganese** (M40403), both potent superoxide dismutase (SOD) mimetics, have been investigated for their potential to mitigate the toxic side effects of cancer therapies. This guide provides a comprehensive comparison of their clinical trial data, experimental protocols, and underlying mechanisms of action.

## Mechanism of Action: Scavenging Superoxide Radicals

Both avasopasem and imisopasem are small molecule mimetics of the endogenous antioxidant enzyme manganese superoxide dismutase (MnSOD).<sup>[1][2]</sup> Their primary function is to catalyze the dismutation of superoxide radicals ( $O_2^-$ ) into hydrogen peroxide ( $H_2O_2$ ) and molecular oxygen.<sup>[2][3]</sup> This action is crucial in mitigating the oxidative stress induced by radiotherapy and some chemotherapies, which generate a burst of superoxide in tissues.<sup>[4][5]</sup> By reducing the concentration of these damaging radicals in normal tissues, these SOD mimetics aim to decrease treatment-related toxicities.<sup>[4]</sup>

Interestingly, the product of this reaction, hydrogen peroxide, is thought to contribute to the anti-tumor efficacy of radiation, particularly with high-dose-per-fraction regimens, by being more toxic to cancer cells which often have a compromised ability to metabolize it compared to normal cells.<sup>[3][6][7]</sup> This dual action of protecting normal tissues while potentially sensitizing tumors to radiation is a key therapeutic hypothesis for this class of drugs.<sup>[5][6]</sup>



[Click to download full resolution via product page](#)

Caption: Signaling pathway of SOD mimetics in radiation/chemotherapy.

## Clinical Development and Indications

While chemically similar, the clinical development paths of avasopasem and imisopasem have diverged significantly. Avasopasem has been extensively studied in late-stage clinical trials, primarily for the reduction of severe oral mucositis (SOM) in patients with head and neck cancer undergoing chemoradiotherapy.[\[8\]](#)[\[9\]](#)[\[10\]](#) In contrast, the clinical development of imisopasem appears to have been limited, with early phase trials being suspended or terminated.[\[11\]](#) It is noteworthy that avasopasem is a stereoisomer of imisopasem (M40403).[\[12\]](#)

Another compound from the same developer, rucosopasem manganese (GC4711), which is also a SOD mimetic, was being investigated for augmenting the efficacy of stereotactic body radiation therapy (SBRT) in pancreatic and non-small cell lung cancer; however, these trials were also halted.[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Avasopasem Manganese: Clinical Trial Data

Avasopasem has been the subject of multiple clinical trials, with the Phase 2b (GT-201) and Phase 3 (ROMAN) trials providing a wealth of data on its efficacy and safety.

## Efficacy in Severe Oral Mucositis (SOM)

The primary focus of avasopasem's clinical development has been the prevention of SOM, a debilitating side effect of chemoradiotherapy for head and neck cancer.[\[16\]](#)

| Efficacy Endpoint        | Phase 2b Trial (GT-201) -<br>90 mg Dose[16][17] | Phase 3 Trial (ROMAN)[8]<br>[9][18] |
|--------------------------|-------------------------------------------------|-------------------------------------|
| Primary Endpoint         | Reduction in duration of SOM                    | Reduction in incidence of SOM       |
| Incidence of SOM         | 43% (vs. 65% placebo)                           | 54% (vs. 64% placebo)               |
| p-value                  | p=0.009                                         | p=0.045                             |
| Median Duration of SOM   | 1.5 days (vs. 19 days placebo)                  | 8 days (vs. 18 days placebo)        |
| p-value                  | p=0.024                                         | p=0.002                             |
| Incidence of Grade 4 SOM | 16% (vs. 30% placebo)                           | 24% (vs. 33% placebo)               |
| p-value                  | p=0.045                                         | p=0.052                             |
| Median Days to SOM Onset | Not reported                                    | 49 days (vs. 38 days placebo)       |
| p-value                  | Not reported                                    | p=0.002                             |

## Safety and Tolerability

Across both the Phase 2b and Phase 3 trials, avasopasem was generally well-tolerated.[5][18] The frequency of adverse events was comparable between the avasopasem and placebo groups, with an adverse event profile consistent with that expected for patients receiving intensity-modulated radiation therapy (IMRT) and cisplatin.[5][17] Some studies noted a potential for avasopasem to reduce cisplatin-related nephrotoxicity.[2][8]

## Regulatory Status

Despite showing statistically significant and clinically meaningful reductions in several SOM endpoints, the FDA issued a Complete Response Letter for the New Drug Application (NDA) for avasopasem.[17][19] The agency concluded that the data from the ROMAN and GT-201 trials were not sufficient to demonstrate substantial evidence of effectiveness and safety, and requested an additional clinical trial.[17][19]

## Imisopasem Manganese: Clinical Trial Data

There is a scarcity of publicly available clinical trial data for **imisopasem manganese**. Early clinical trials involving M40403 were either suspended or terminated, and it has not progressed

to late-stage clinical development for any indication.[11] Preclinical studies demonstrated its protective effects in models of ROS-related tissue damage, such as intestinal mucositis.[12]

## Experimental Protocols: Avasopasem Phase 3 (ROMAN) Trial

A detailed understanding of the experimental design is crucial for interpreting clinical trial results. The protocol for the pivotal ROMAN trial for avasopasem is summarized below.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Phase 3 ROMAN trial of avasopasem.

Key aspects of the ROMAN trial (NCT03689712) protocol included:[9][18]

- Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.
- Patient Population: Patients with locally advanced, non-metastatic head and neck cancer scheduled to receive 60-72 Gy of IMRT with concurrent cisplatin.
- Intervention: Patients were randomized in a 3:2 ratio to receive either 90 mg of avasopasem or a placebo, administered as a 60-minute intravenous infusion before each fraction of radiation therapy.
- Primary Endpoint: The incidence of severe oral mucositis (defined as WHO Grade 3 or 4) through the end of IMRT.

- Secondary Endpoints: Included the duration of SOM, time to onset of SOM, and the incidence and duration of Grade 4 SOM.

## Conclusion

Avasopasem manganese has demonstrated a consistent, statistically significant, and clinically meaningful benefit in reducing the burden of severe oral mucositis in patients with head and neck cancer undergoing chemoradiotherapy. While it has faced regulatory hurdles requiring further clinical evidence, the extensive data from its Phase 2b and 3 trials provide a strong foundation for its potential as a supportive care agent.

In contrast, **imisopasem manganese**, despite its similar mechanism of action as a SOD mimetic and being a stereoisomer of avasopasem, has not progressed to advanced clinical development. The lack of available data from late-stage trials makes a direct comparison of clinical efficacy and safety with avasopasem impossible. For researchers in the field, the clinical development story of avasopasem offers valuable insights into the therapeutic potential and challenges of developing SOD mimetics for mitigating the toxicities of cancer treatment. Future research may further clarify the distinct pharmacological profiles of these stereoisomers and their potential applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Facebook [cancer.gov]
- 2. dovepress.com [dovepress.com]
- 3. Avasopasem manganese synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. ascopubs.org [ascopubs.org]

- 6. Avasopasem manganese synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. oncnursingnews.com [oncnursingnews.com]
- 9. Avasopasem manganese treatment for severe oral mucositis from chemoradiotherapy for locally advanced head and neck cancer: phase 3 randomized controlled trial (ROMAN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Galera Therapeutics, Inc. - Galera Announces Results of Phase 3 ROMAN Trial of Avasopasem for Radiotherapy-Induced Severe Oral Mucositis [investors.galeratx.com]
- 11. researchgate.net [researchgate.net]
- 12. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase 2b Study of GC4711 in Combination With SBRT for Nonmetastatic Pancreatic Cancer [clin.larvol.com]
- 14. Galera Therapeutics, Inc. - Galera Therapeutics Announces Dosing of First Patient in the Phase 1/2 GRECO-1 Clinical Trial of GC4711 in Combination with SBRT for Non-Small Cell Lung Cancer [investors.galeratx.com]
- 15. Galera Therapeutics, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. cancernetwork.com [cancernetwork.com]
- 18. ascopubs.org [ascopubs.org]
- 19. drugs.com [drugs.com]
- To cite this document: BenchChem. [Avasopasem Manganese vs. Imisopasem Manganese: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10826914#avasopasem-manganese-vs-imisopasem-manganese-in-clinical-trials>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)